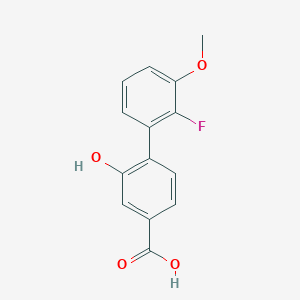

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid

Description

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid is a synthetic aromatic acid featuring a benzoic acid core substituted with a hydroxyl group at position 3 and a 2-fluoro-3-methoxyphenyl moiety at position 2. This compound’s unique substitution pattern confers distinct physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(2-fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c1-19-12-4-2-3-10(13(12)15)9-6-5-8(14(17)18)7-11(9)16/h2-7,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSHIVHVEJCFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=C(C=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690070 | |

| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-43-7 | |

| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-3-methoxyphenylboronic acid can be coupled with 3-hydroxybenzoic acid under these conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(2-Fluoro-3-methoxyphenyl)-3-oxobenzoic acid.

Reduction: 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzyl alcohol.

Substitution: 4-(2-Amino-3-methoxyphenyl)-3-hydroxybenzoic acid (if the fluoro group is substituted with an amine).

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its structural similarity to natural substrates.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on structural similarity.

Biological Activity

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, identified by its CAS number 1261944-43-7, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid features a hydroxy group and a methoxy group on a benzoic acid framework, with a fluorine atom in the para position relative to the methoxy group. This unique substitution pattern is believed to influence its biological activity significantly.

The biological activity of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for cell proliferation, particularly in cancer cells. This inhibition can lead to reduced tumor growth and proliferation rates.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may help mitigate oxidative stress in cells. This activity is essential in preventing cellular damage and promoting overall cellular health .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for further research in antibiotic development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid. For instance:

- Cell Line Studies : In vitro experiments using human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines showed that the compound significantly inhibited cell viability, suggesting potent cytotoxic effects .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

The antimicrobial efficacy of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid has been evaluated against various pathogens:

- In Vitro Testing : Studies indicate that the compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activities of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 5-Fluoro-2-(trifluoromethyl)benzoic acid | Moderate anticancer activity | Trifluoromethyl group alters reactivity |

| 5-Fluoro-2-methoxybenzoic acid | Limited antimicrobial properties | Lacks additional fluorine atom |

| 4-Hydroxybenzoic acid | Broad-spectrum antimicrobial activity | No fluorine substitution |

Case Studies

Several case studies have documented the biological activity of compounds similar to 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid:

- Study on Antioxidant Properties : A study investigated the antioxidant potential of related benzoic acids and found that compounds with hydroxyl and methoxy substitutions exhibited significant free radical scavenging activities .

- Antimicrobial Resistance : Research has shown that derivatives of benzoic acids can overcome antibiotic resistance mechanisms in certain bacterial strains, highlighting the importance of structure in determining efficacy against resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.